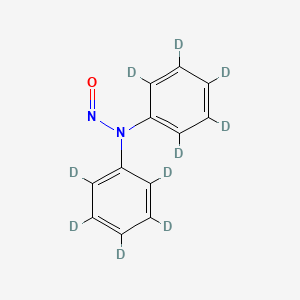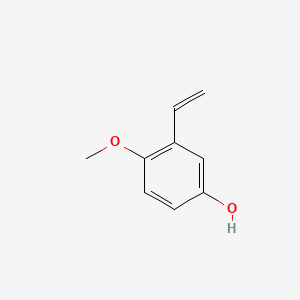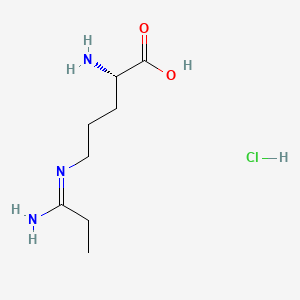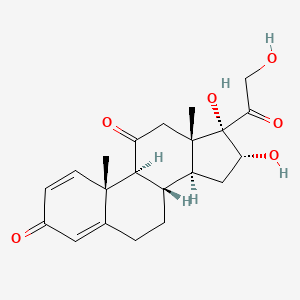
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid (3-TFB-AINA), also known as 3-TFB-AINA, is a synthetic compound of isonicotinic acid (INA) and 2-trifluoromethylbenzyl (TFB) amine. It is a member of the family of isonicotinic acid derivatives, which are commonly used in scientific research to study the effects of INA on various biochemical and physiological processes. 3-TFB-AINA is a highly selective and potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a vital role in the transmission of nerve impulses in the nervous system. In addition, 3-TFB-AINA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and antifungal properties.
作用機序
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been found to be a highly selective and potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the transmission of nerve impulses in the nervous system. 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid binds to the active site of AChE, blocking its activity and preventing the breakdown of acetylcholine. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been found to have a variety of other biological activities, including anti-inflammatory, antioxidant, antiviral, and antifungal properties.
Biochemical and Physiological Effects
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE can lead to an increase in the levels of acetylcholine in the nervous system, which can result in increased alertness and improved cognitive performance. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been found to have anti-inflammatory, antioxidant, antiviral, and antifungal properties.
実験室実験の利点と制限
The use of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid in laboratory experiments has several advantages. It is a highly selective and potent inhibitor of the enzyme acetylcholinesterase (AChE), which makes it an ideal tool for studying the effects of INA on various biochemical and physiological processes. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is relatively easy to synthesize and is readily available from chemical suppliers. However, there are some limitations to the use of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is a synthetic compound and its long-term safety has not been established.
将来の方向性
The future of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid research is promising. Further research is needed to better understand the biochemical and physiological effects of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid and its potential therapeutic applications. In addition, further research is needed to evaluate the long-term safety of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid and to develop more cost-effective methods
合成法
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is synthesized by the reaction of 2-trifluoromethylbenzyl amine with isonicotinic acid. The reaction takes place in aqueous solution at room temperature, and yields a white crystalline solid. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is typically carried out in the presence of an organic solvent, such as ethanol, methanol, or acetone. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be purified by recrystallization from a suitable solvent.
科学的研究の応用
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is a widely used research tool for studying the effects of INA on various biochemical and physiological processes. It has been used in studies of the effects of INA on the nervous system, including its effects on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has also been used to study the effects of INA on other enzymes, such as cyclooxygenase, monoamine oxidase, and tyrosine hydroxylase. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been used to study the effects of INA on the immune system, including its effects on cytokine production and the expression of various pro-inflammatory mediators.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid can be achieved by using a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": ["2-trifluoromethylbenzylamine", "isonicotinic acid", "ethyl chloroformate", "triethylamine", "sodium hydroxide", "sodium hydride", "acetic anhydride", "acetic acid", "methanol", "water"], "Reaction": ["Step 1: Protection of isonicotinic acid by reacting with ethyl chloroformate in the presence of triethylamine to form ethyl isonicotinate", "Step 2: Alkylation of ethyl isonicotinate with 2-trifluoromethylbenzylamine using sodium hydride as a base to form N-(2-Trifluoromethylbenzyl)isonicotinamide", "Step 3: Hydrolysis of N-(2-Trifluoromethylbenzyl)isonicotinamide with sodium hydroxide to form 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid", "Step 4: Purification of the final product by recrystallization from methanol and water."] } | |
CAS番号 |
1522626-06-7 |
製品名 |
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid |
分子式 |
C14H11F3N2O2 |
分子量 |
296.249 |
IUPAC名 |
3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21) |
InChIキー |
MYVXEQOCNSZSIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








